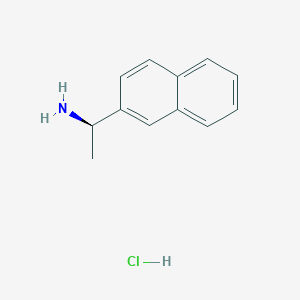
(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride
Vue d'ensemble
Description
®-1-(Naphthalen-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H14ClN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethanamine group attached to the naphthalene ring
Applications De Recherche Scientifique
®-1-(Naphthalen-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Naphthalen-2-yl)ethanamine hydrochloride typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of chemical reactions to introduce the ethanamine group. This can be achieved through Friedel-Crafts alkylation, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Amine Formation: The intermediate product is then subjected to reductive amination, where an amine group is introduced. This step often involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Naphthalen-2-yl)ethanamine hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(Naphthalen-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can modify the ethanamine group, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.
Mécanisme D'action
The mechanism of action of ®-1-(Naphthalen-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The naphthalene ring can participate in π-π stacking interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Naphthalen-2-yl)ethanamine hydrobromide
- Naphthalene-1-ylmethanamine
- Naphthalene-2-ylmethanamine
Uniqueness
®-1-(Naphthalen-2-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of ®-1-(Naphthalen-2-yl)ethanamine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(1R)-1-naphthalen-2-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJSCAQZYGXVIL-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


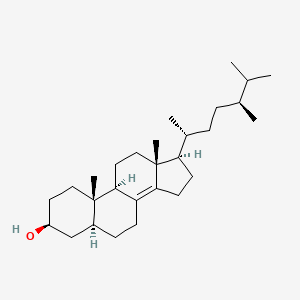
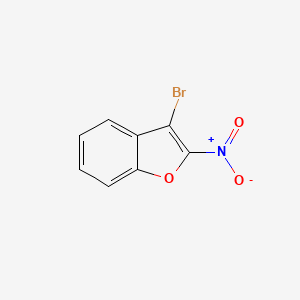
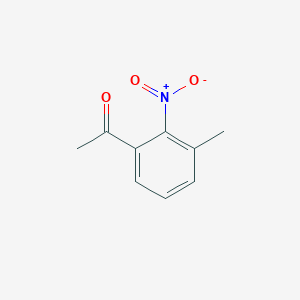
![3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B3339127.png)


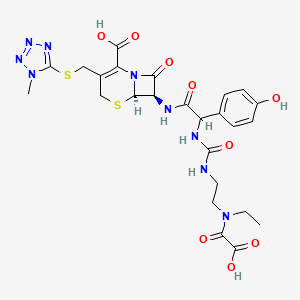

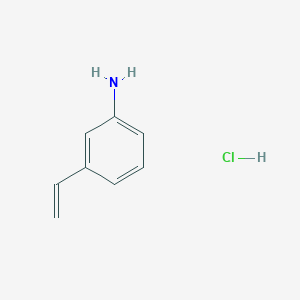

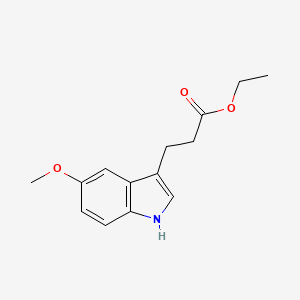


![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(3-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-](/img/structure/B3339183.png)
